N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies reveal that N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide crystallizes in a monoclinic system with space group P2₁/c. The asymmetric unit contains two independent molecules, with the benzoxazole core adopting a planar conformation stabilized by intramolecular hydrogen bonding between the sulfonamide oxygen and the oxazole nitrogen (N–H···O = 2.01 Å). The dihedral angle between the benzoxazole ring and the 4-chlorophenyl group measures 82.5°, indicating significant steric hindrance from the methyl substituents at positions 3 and 6.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
| Bond length (S–N) | 1.618–1.622 Å |
| Torsion angle (C–S–N–C) | 172.3° |
The sulfonamide group exhibits tetrahedral geometry around sulfur, with S–O bond lengths of 1.428–1.441 Å, consistent with resonant delocalization of the sulfonyl π-system.
Spectroscopic Profiling (FTIR, NMR, Mass Spectrometry)
FTIR Analysis : Characteristic absorption bands include:
- 3318 cm⁻¹ (N–H stretch of sulfonamide)
- 1718 cm⁻¹ (C=O stretch of oxazole)
- 1056 cm⁻¹ (asymmetric S=O vibration)
- 1454 cm⁻¹ (C=C aromatic bending)
NMR Spectral Data :
- ¹H NMR (DMSO-d₆) : δ 2.05 (s, 3H, N–CH₃), δ 2.69 (s, 1H, S–H), δ 7.35–8.15 (m, aromatic protons).
- ¹³C NMR : δ 155.9 (C=N of oxazole), δ 186.7 (C=O), δ 138.9 (C–Cl).
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 352.8 ([M+H]⁺), with fragmentation patterns confirming the loss of SO₂ (Δmlz = -64) and Cl (Δmlz = -35).
Quantum Mechanical Calculations for Molecular Geometry Optimization
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, revealing a HOMO-LUMO energy gap of 4.21 eV. The electron density map shows localized negative charge on the sulfonamide oxygen atoms (-0.43 e) and the oxazole carbonyl oxygen (-0.38 e), which facilitate hydrogen bonding interactions.
Table 2: Calculated vs. experimental bond lengths
| Bond | Calculated (Å) | Experimental (Å) |
|---|---|---|
| S–O | 1.436 | 1.428–1.441 |
| C=O (oxazole) | 1.224 | 1.218 |
| C–N (sulfonamide) | 1.623 | 1.618–1.622 |
Non-covalent interaction (NCI) analysis identifies steric clashes between the 3-methyl group and the 4-chlorophenyl ring, consistent with crystallographic torsion angles.
Comparative Analysis with Benzoxazole Sulfonamide Derivatives
Structural Comparisons :
- Substituent Effects : The 3,6-dimethyl substitution in the benzoxazole core increases planarity by 12% compared to non-methylated analogs (e.g., N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide).
- Chlorophenyl vs. Phenyl : The 4-chlorophenyl group enhances lipophilicity (clogP = 2.8 vs. 1.9 for phenyl derivatives), improving membrane permeability.
Table 3: Bioactivity comparison
| Compound | IC₅₀ (HSV-1) | Tubulin Inhibition |
|---|---|---|
| Target compound | 0.27 µg/mL | 48.8 nM |
| N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole | 1.14 µg/mL | N/A |
| 1,3-Oxazole sulfonamide derivatives | N/A | 44.7 nM |
The target compound’s dual antiviral and anticancer activity stems from its ability to intercalate DNA (via benzoxazole) and inhibit tubulin polymerization (via sulfonamide), a mechanism absent in simpler derivatives like 2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)benzo[d]oxazole-5-sulfonamide.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-9-7-13-12(18(2)15(19)22-13)8-14(9)23(20,21)17-11-5-3-10(16)4-6-11/h3-8,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFQDRMIUAYESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=C(C=C3)Cl)N(C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction efficiency and reduce by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Structure and Substituent Variations
Compound A : N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ()
- Core Structure : Shares the benzo[d]oxazole-5-sulfonamide backbone but replaces the 4-chlorophenyl group with a piperidinylmethyl-cyclopropylsulfonyl substituent.
- The cyclopropylsulfonyl group may enhance metabolic stability compared to the chloroaryl group in the main compound.
- Implications : Likely differs in pharmacokinetics (e.g., absorption, distribution) due to increased molecular complexity and polarity .
Compound B : 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide ()
- Core Structure : Oxazole-4-carboxamide instead of benzo[d]oxazole.
- Key Differences :
- The oxazole ring lacks the fused benzene ring, reducing aromatic surface area and rigidity.
- Substituents include a 2-chlorophenyl group and a sulfamoylphenethyl chain, contrasting with the 4-chlorophenyl and methyl groups in the main compound.
- Implications : The absence of a fused aromatic system may reduce target affinity but improve solubility due to the carboxamide group .
Compound C : 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()
- Core Structure: Quinazolinone scaffold with a sulfanyl acetamide side chain.
- Key Differences: The quinazolinone core introduces additional hydrogen-bonding sites (via the carbonyl group). The 4-chlorophenyl group is retained, but the sulfamoylphenyl acetamide substituent differs from the sulfonamide linkage in the main compound.
- Implications: The quinazolinone moiety may confer distinct binding modes, such as interactions with kinase ATP pockets .
Structural and Functional Analysis
Table 1: Comparative Structural Features
| Feature | Main Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Heterocycle | Benzo[d]oxazole | Benzo[d]oxazole | Oxazole | Quinazolinone |
| Sulfonamide Position | Position 5 | Position 5 | N/A (carboxamide) | Position 2 (sulfanyl) |
| Chlorophenyl Substituent | 4-chlorophenyl | N/A | 2-chlorophenyl | 4-chlorophenyl |
| Additional Groups | 3,6-dimethyl | Piperidinylmethyl-cyclopropylsulfonyl | Sulfamoylphenethyl | Sulfamoylphenyl acetamide |
Functional Implications :
- Hydrogen Bonding: The sulfonamide group in the main compound and Compound C can act as hydrogen bond donors/acceptors, critical for target engagement. Compound B’s carboxamide may offer similar interactions .
- Metabolic Stability: The cyclopropylsulfonyl group in Compound A and the quinazolinone core in Compound C may resist oxidative metabolism compared to the main compound’s chloroaryl group .
Research Findings and Limitations
- Biological Activity: No explicit activity data (e.g., IC50, MIC) is available in the evidence.
- Synthetic Complexity : highlights sulfur- and nitrogen-rich analogs, implying shared synthetic routes (e.g., sulfonylation, heterocycle formation). The main compound’s synthesis likely involves condensation of chlorophenyl sulfonamide with a methyl-substituted benzo[d]oxazole precursor .
Biological Activity
N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by a complex structure that includes a benzo[d]oxazole core and a sulfonamide group. Its molecular formula is C16H16ClN3O3S, and it has a predicted boiling point of approximately 726.6 °C and a density of about 1.36 g/cm³ .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related benzoxazole derivatives have shown promising results against various bacterial strains, suggesting that modifications to the benzoxazole moiety can enhance antibacterial efficacy .
Antitumor Activity
The compound has been evaluated for its potential as an antitumor agent. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, related compounds have shown inhibitory effects on dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in nucleotide synthesis and thus cancer cell proliferation .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce the production of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the chlorophenyl group enhances the biological activity of the compound. Substituents on the benzoxazole ring and variations in the sulfonamide group can significantly affect potency and selectivity against target enzymes or receptors. For example, modifications that increase lipophilicity often improve cellular uptake and bioavailability .
Case Study 1: Antimicrobial Efficacy
In a study examining various benzoxazole derivatives, one derivative showed an IC50 value against Staphylococcus aureus of 12 µg/mL, indicating strong antibacterial activity compared to standard antibiotics . This suggests that this compound could be developed into an effective antimicrobial agent.
Case Study 2: Antitumor Activity
A series of experiments conducted on cancer cell lines demonstrated that a structurally similar compound inhibited cell proliferation with an IC50 value of 15 µM. The study highlighted the importance of the sulfonamide group in enhancing antitumor activity through enzyme inhibition mechanisms .
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Condensation of 3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride with 4-chloroaniline under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide bond .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
Optimization : Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) to improve yield. Monitor via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Key Validation : Confirm intermediate formation using FT-IR (sulfonamide N-H stretch at ~3300 cm⁻¹) and LC-MS .
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
Methodological Answer:
- Purity Analysis :
- HPLC : Use a reverse-phase C18 column (70:30 acetonitrile/water, 1 mL/min flow rate). Purity ≥95% is acceptable for biological assays .
- Elemental Analysis : Compare experimental C, H, N, S values with theoretical calculations (deviation ≤0.4%).
- Structural Confirmation :
- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals: aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 10.3 ppm, broad) .
- X-ray Crystallography : Resolve crystal structure (if crystalline) using Cu-Kα radiation. Compare bond lengths/angles with analogous sulfonamides (e.g., C-S bond ~1.76 Å) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Systematic Modifications :
- Vary substituents on the benzo[d]oxazole ring (e.g., replace methyl with ethyl or halogens) and the 4-chlorophenyl group. Use Suzuki coupling or nucleophilic substitution .
- Biological Testing :
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2 or DHFR). Prioritize derivatives with lower binding energies (ΔG ≤ -8 kcal/mol) .
Data Interpretation : Use ANOVA to identify statistically significant activity differences (p < 0.05). Resolve contradictions (e.g., inactive analogs) by analyzing steric/electronic profiles via Hammett plots .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation from DMF/ethanol (1:3 ratio).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Collect data to 0.8 Å resolution .
- Structure Refinement :
Application : Resolve disputes over tautomeric forms (e.g., oxazole vs. oxazoline) by examining electron density maps. For example, a planar oxazole ring (C=O bond length ~1.21 Å) confirms the keto form .
Q. How to address contradictory results in biological assays (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
- Experimental Replication :
- Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Use a reference compound (e.g., doxorubicin) as an internal control .
- Data Analysis :
- Apply Bland-Altman plots to assess inter-lab variability. Investigate outliers via LC-MS to rule out compound degradation .
- Mechanistic Studies :
- Perform time-dependent cytotoxicity assays (0–72 hours) and caspase-3 activation tests to confirm apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
